molecular formula C11H13BN2O4 B13354931 4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide CAS No. 1227700-43-7

4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B13354931
CAS No.: 1227700-43-7
M. Wt: 248.05 g/mol
InChI Key: XCOHOZAUKYGUQE-UHFFFAOYSA-N
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Description

4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex organic compound with a unique structure that includes both oxazaborole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves the reaction of pyridinylboronic acid with appropriate oxazaborole precursors under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and optimized conditions to maximize yield and purity. Cold-chain transportation and storage are essential to maintain the integrity of the compound during production and distribution .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is unique due to its specific combination of oxazaborole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1227700-43-7

Molecular Formula

C11H13BN2O4

Molecular Weight

248.05 g/mol

IUPAC Name

5-methyl-1-(5-methylpyridin-2-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C11H13BN2O4/c1-8-3-4-9(13-5-8)12-14(2,6-10(15)17-12)7-11(16)18-12/h3-5H,6-7H2,1-2H3

InChI Key

XCOHOZAUKYGUQE-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=NC=C(C=C3)C

Origin of Product

United States

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